SM30 Protein SM30 Protein
Brand Name: Vulcanchem
CAS No.: 146340-15-0
VCID: VC21146662
InChI: InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O
Molecular Formula: C49H63N20O32P5
Molecular Weight: 1599 g/mol

SM30 Protein

CAS No.: 146340-15-0

Cat. No.: VC21146662

Molecular Formula: C49H63N20O32P5

Molecular Weight: 1599 g/mol

* For research use only. Not for human or veterinary use.

SM30 Protein - 146340-15-0

Specification

CAS No. 146340-15-0
Molecular Formula C49H63N20O32P5
Molecular Weight 1599 g/mol
IUPAC Name [(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1
Standard InChI Key PIOSCCNVYGDWCA-BFVNWSFKSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O

Introduction

Structural Characteristics and Classification

SM30 was originally identified as a matrix protein found in the mineralized tissues of sea urchins. It belongs to a small gene family consisting of multiple closely related proteins. In the well-studied species Strongylocentrotus purpuratus, the original SM30 protein is now recognized as part of a family of six closely related proteins designated SpSM30A-F, with the original SM30 now specifically designated as SpSM30B .

SM30 is characterized as an acidic glycoprotein with specific biochemical properties. When analyzed by western blot, the protein exhibits a molecular weight of approximately 43 kDa and an isoelectric point (pI) of approximately 4.0 . The protein contains asparagine-linked, anionic carbohydrate epitopes that can be recognized by the monoclonal antibody mAb 1223, which also recognizes similar epitopes on the primary mesenchyme cell membrane glycoprotein msp130 . This glycosylation is a distinctive feature of SM30 that differentiates it from other spicule matrix proteins such as SM50.

Expression Patterns in Sea Urchin Development

The expression of SM30 exhibits distinct temporal and spatial patterns during sea urchin development, providing insights into its potential functions during biomineralization.

Adult Tissue Expression

In adult sea urchins, SM30 expression shows a tissue-specific pattern. Studies in Hemicentrotus pulcherrimus detected SM30 mRNA in spines and tube feet but initially reported its absence in the test (shell) . This contrasts with the expression pattern of SM50, which was detected in all these mineralized tissues at similar levels .

TissueStructureAnti-SM30
PedicellariaSclerocyte (Golgi stack)+
PedicellariaSclerocyte (Golgi vesicles)+
PedicellariaSclerocyte (Plasma membrane)-
PedicellariaPseudopodia (Golgi vesicles)+
PedicellariaPseudopodia (Plasma membrane)-
PedicellariaOrganic matrix of calcification site+
TestTrabecular coat+
ToothPreodontoblast (Golgi stack)+
ToothPreodontoblast (Golgi vesicles)+
ToothPreodontoblast (Plasma membrane)-
ToothOdontoblast (Plasma membrane)-
ToothPseudopodium (Plasma membrane)-
ToothOrganic matrix of calcification site+

This localization pattern suggests that SM30 is confined to the active skeleton-forming cells and the structured organic matrix of calcification sites in multiple mineralized tissues .

The sea urchin endoskeletal spicule consists of more than 99% calcite (containing approximately 5% magnesium and 95% calcium carbonate), with the organic matrix constituting less than 1% of the total mass . Despite this small proportion, the matrix proteins, including SM30, have profound effects on the material properties of the spicule, making it harder and more flexible than pure calcite .

SM30 is an integral component of this matrix, which contains approximately 40 or more water-soluble proteins, many of which are acidic and glycosylated . Ultrastructural studies suggest that SM30 forms part of the three-dimensional network created by the organic matrix before mineralization begins . This matrix likely provides a template for the ordered deposition of calcium carbonate crystals during spicule formation.

Trafficking and Secretion

Advanced imaging techniques using GFP-tagged matrix proteins have revealed insights into how SM30 is trafficked within cells and incorporated into the developing skeleton. When expressed as a fusion protein with GFP, SM30 shows primarily perinuclear localization within cells, consistent with its presence in the Golgi apparatus . Unlike soluble GFP, which can spread throughout the primary mesenchyme cell syncytium, the GFP-SM30 fusion protein remains localized near its cells of origin, suggesting limitations in its mobility .

Importantly, SM30 appears to be trafficked in vesicles distinct from those that transport the calcium carbonate mineral precursor . This differential trafficking may allow for precise spatial and temporal control over the incorporation of matrix proteins into the developing spicule.

Post-translational Modification

SM30 undergoes significant post-translational modification during secretion, and this processing continues even after its incorporation into the spicule . These modifications likely include glycosylation, which may be critical for the protein's function in biomineralization. The continued modification of SM30 after its inclusion in the spicule suggests ongoing dynamic interactions between the protein and the mineral phase during spicule growth and maturation.

Regulation of SM30 Gene Expression

The expression of SM30 is tightly regulated through various mechanisms, ensuring its appropriate spatial and temporal patterns during development.

Cell-Specific Expression

The SM30 gene exhibits strict cell-type specificity in its expression. Experiments with reporter gene constructs have demonstrated that 2.6 kilobases of upstream sequence from SM30-alpha are sufficient to direct primary mesenchyme cell-specific expression . This spatial control ensures that SM30 is expressed exclusively in the cells responsible for skeleton formation.

Zinc Sensitivity

A distinctive feature of SM30 regulation is its sensitivity to zinc ions. When primary mesenchyme cells are cultured in the presence of Zn²⁺, both spicule formation and SM30 expression are suppressed . Upon removal of zinc from the culture medium, both processes resume concurrently . This zinc sensitivity provides a valuable experimental tool for manipulating SM30 expression and studying its relationship to spicule formation.

Comparison with Other Spicule Matrix Proteins

The sea urchin skeleton contains multiple matrix proteins, with SM30 and SM50 being among the most extensively studied. Comparing these proteins provides valuable insights into their distinct roles in biomineralization.

Functional Implications

The different properties and expression patterns of SM30 and SM50 strongly suggest that these proteins have distinct roles in sea urchin biomineralization. Their complementary expression patterns may reflect specialized functions at different stages of skeleton formation. The basic SM50 may be involved in the initial framework establishment, while the acidic SM30 might play roles in subsequent mineral deposition or modification.

Research Methodologies for Studying SM30

Researchers have employed various techniques to investigate SM30's structure, expression, and function, contributing significantly to our understanding of this protein.

Gene Expression Analysis

Multiple techniques have been used to analyze SM30 gene expression, including:

  • RNase protection assays to detect SM30 transcripts in various tissues and developmental stages

  • Reporter gene constructs to study the regulation of SM30 expression and identify important regulatory elements

  • Immunohistochemistry to localize SM30 protein in tissues

Protein Characterization

Biochemical and immunological approaches have been essential for characterizing SM30 protein:

  • Western blot analysis with specific antibodies to detect SM30 in various extracts

  • Deglycosylation using enzymes like PNGaseF to analyze the glycosylation of SM30

  • Two-dimensional electrophoresis to determine SM30's isoelectric point

  • Immunoprecipitation to isolate SM30 from complex mixtures

  • Electron microscopy to confirm the presence of SM30 within demineralized spicules

Functional Studies

To investigate SM30's function, researchers have used:

  • Morpholino-oligonucleotides to specifically suppress SM30 translation

  • Zinc treatment to inhibit SM30 expression and spicule formation

  • GFP-tagged fusion proteins to track SM30 trafficking and incorporation into spicules

  • 35S-methionine labeling to follow the synthesis and secretion of SM30

These diverse methodologies have collectively provided a comprehensive understanding of SM30, though significant questions about its precise function remain.

Implications and Future Research Directions

The study of SM30 protein has broader implications for understanding biomineralization processes and may inform future applications in materials science and medicine.

Rethinking Biomineralization Models

The surprising finding that dramatic reduction of SM30 levels has minimal effects on spicule formation necessitates reconsideration of biomineralization models. This result suggests either functional redundancy among matrix proteins or that SM30's primary role may differ from what was previously assumed. Future research should investigate potential compensatory mechanisms and explore whether SM30 might be more important for spicule properties than for initial formation.

Species Differences

Differences in SM30 expression patterns between sea urchin species, particularly regarding its presence in the test, highlight the importance of comparative studies across multiple species. Understanding these variations may reveal evolutionary adaptations in biomineralization mechanisms and provide insights into the diverse properties of mineralized tissues across echinoderm species.

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